tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate is a synthetic organic compound that features a morpholine ring substituted with a tert-butyl group and a trifluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and trifluoroethylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as alkyl or acyl groups.
Scientific Research Applications
Tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethylamine moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The tert-butyl group provides steric bulk, which can affect the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-methyl-4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate
- Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
- Tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
Uniqueness
Tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate is unique due to its combination of a morpholine ring with a trifluoroethylamine moiety. This structure imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
2229110-36-3 |
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Molecular Formula |
C11H19F3N2O3 |
Molecular Weight |
284.28 g/mol |
IUPAC Name |
tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H19F3N2O3/c1-10(2,3)19-9(17)16-4-5-18-7(6-16)8(15)11(12,13)14/h7-8H,4-6,15H2,1-3H3 |
InChI Key |
IIAWSEZCPYJQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(C(F)(F)F)N |
Purity |
95 |
Origin of Product |
United States |
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